molecular formula C11H10ClNOS B8285622 4-(5-Chlorothien-2-yl)-3-methoxyaniline

4-(5-Chlorothien-2-yl)-3-methoxyaniline

Cat. No. B8285622
M. Wt: 239.72 g/mol
InChI Key: WFZCBKCSGIBFRZ-UHFFFAOYSA-N
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Patent
US04617316

Procedure details

A stirred mixture of 2.5 g (0.007 mole) of 2-[4-(5-chlorothien-2-yl)-3-methoxyphenyl]-1H-isoindol-1,3(2H)-dione and 0.4 g (0.007 mole) of hydrazine hydrate in 30 ml of absolute ethanol was heated at reflux for one hour. The mixture was cooled and the solvent evaporated under reduced pressure to leave a residue. The residue was subjected to column chromatography on silica gel, eluting with methylene chloride to yield 1.4 g of 4-(5-chlorothien-2-yl)-3-methoxyaniline.
Name
2-[4-(5-chlorothien-2-yl)-3-methoxyphenyl]-1H-isoindol-1,3(2H)-dione
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]2[CH:12]=[CH:11][C:10]([N:13]3C(=O)C4C(=CC=CC=4)C3=O)=[CH:9][C:8]=2[O:24][CH3:25])=[CH:4][CH:3]=1.O.NN>C(O)C>[Cl:1][C:2]1[S:6][C:5]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][C:8]=2[O:24][CH3:25])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
2-[4-(5-chlorothien-2-yl)-3-methoxyphenyl]-1H-isoindol-1,3(2H)-dione
Quantity
2.5 g
Type
reactant
Smiles
ClC1=CC=C(S1)C1=C(C=C(C=C1)N1C(C2=CC=CC=C2C1=O)=O)OC
Name
Quantity
0.4 g
Type
reactant
Smiles
O.NN
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a residue
WASH
Type
WASH
Details
eluting with methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)C1=C(C=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.